molecular formula C7H9N3O2 B12610419 1-Methyl-2-(4-nitrophenyl)hydrazine CAS No. 915788-07-7

1-Methyl-2-(4-nitrophenyl)hydrazine

Cat. No.: B12610419
CAS No.: 915788-07-7
M. Wt: 167.17 g/mol
InChI Key: IIEJSCPJXISDFF-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(4-nitrophenyl)hydrazine typically involves the reaction of 4-nitroaniline with methylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction can be represented as follows:

4-Nitroaniline+MethylhydrazineThis compound\text{4-Nitroaniline} + \text{Methylhydrazine} \rightarrow \text{this compound} 4-Nitroaniline+Methylhydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the potentially hazardous nature of hydrazines.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(4-nitrophenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

1-Methyl-2-(4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activity.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-nitrophenyl)hydrazine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(4-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-2-(4-chlorophenyl)hydrazine: Similar structure but with a chloro group instead of a nitro group.

    1-Methyl-2-(4-methylphenyl)hydrazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-Methyl-2-(4-nitrophenyl)hydrazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound versatile for synthetic and research applications.

Properties

CAS No.

915788-07-7

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-methyl-2-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C7H9N3O2/c1-8-9-6-2-4-7(5-3-6)10(11)12/h2-5,8-9H,1H3

InChI Key

IIEJSCPJXISDFF-UHFFFAOYSA-N

Canonical SMILES

CNNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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